![molecular formula C19H17ClFN5S B1679805 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile CAS No. 866206-54-4](/img/structure/B1679805.png)
5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
概要
説明
- PRX-08066は、プレディックス(後のエピックス)製薬によって発見され開発された化合物です。セロトニン5-HT2B受容体の強力かつ選択的なアンタゴニストとして作用します。
- 化学名は5-((4-(6-クロロチエノ[2,3-d]ピリミジン-4-イルアミノ)ピペリジン-1-イル)メチル)-2-フルオロベンゾニトリルです。
- PRX-08066は、5-HT2B受容体に対して3.4 nMの高い結合親和性(Ki)を持ち、密接に関連する5-HT2Aおよび5-HT2C受容体に対して選択性を示します .
準備方法
- PRX-08066の合成経路と反応条件は、広く文書化されていません。その構造を得るために、特定の化学的工程を経て合成されます。
- 工業生産方法は、独自の方法ですが、研究室では通常、有機合成技術が用いられます。
化学反応の分析
- PRX-08066は、酸化、還元、置換など、さまざまな反応を起こします。
- これらの反応で使用される一般的な試薬と条件は、合成経路に固有です。
- これらの反応中に生成される主な生成物は、最終化合物に至る中間体です。
科学的研究の応用
Key Biochemical Pathways Affected:
- Wnt Signaling Pathway : Involved in cell proliferation and differentiation.
- Focal Adhesion Kinase Pathway : Plays a role in cellular adhesion and migration.
- Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway : Important for immune response and hematopoiesis.
Pulmonary Arterial Hypertension
PRX-08066 has shown promise in preclinical studies for the treatment of pulmonary arterial hypertension. In a study using a monocrotaline-induced PAH rat model, the compound was administered orally at doses of 50 mg/kg and 100 mg/kg. The results indicated significant reductions in peak pulmonary artery pressure and improvement in cardiac output over a treatment period of five weeks.
Case Studies
- Study on Efficacy in Animal Models :
-
Pharmacokinetics and Dosage Effects :
- Study Design : Various dosages were tested to determine the optimal therapeutic window.
- Findings : Doses of 50 mg/kg and 100 mg/kg were effective, with higher doses correlating with greater reductions in PA pressure.
Potential for Other Therapeutic Uses
While research primarily focuses on PAH, the mechanism by which PRX-08066 interacts with serotonin receptors suggests potential applications in other conditions related to serotonin dysregulation, such as certain mood disorders or fibrotic diseases.
Summary of Research Findings
Study Reference | Objective | Key Findings | |
---|---|---|---|
Animal Model Study | Evaluate efficacy for PAH | Significant reduction in pulmonary artery pressure | Potential treatment for PAH |
Dosage Study | Determine optimal dosage | Effective at 50 mg/kg and 100 mg/kg | Higher doses yield better outcomes |
作用機序
- PRX-08066の効果は、5-HT2B受容体を介して仲介されます。
- その作用に関与する分子標的と経路は、まだ調査中です。
類似の化合物との比較
- PRX-08066の独自性は、5-HT2B受容体に対する選択性にあります。
- 類似の化合物には、ノルフェンフルラミン(強力な5-HT2Bアゴニスト)やその他の5-HT受容体アンタゴニストが含まれます。
PRX-08066の詳細な合成方法と独自のプロセスは、商業上の理由から、一般公開されていない可能性があります
類似化合物との比較
- PRX-08066’s uniqueness lies in its selectivity for the 5-HT2B receptor.
- Similar compounds include norfenfluramine (a potent 5-HT2B agonist) and other 5-HT receptor antagonists.
Remember that PRX-08066’s detailed synthesis and proprietary production methods may not be publicly available due to commercial considerations
生物活性
5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile, also known as PRX-08066, is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C19H17ClFN5S |
Molecular Weight | 401.89 g/mol |
CAS Number | 866206-54-4 |
PRX-08066 functions primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its structure suggests potential interactions with targets related to inflammatory responses and pain modulation.
Target Enzymes and Receptors
- mPGES-1 Inhibition : The compound has been studied for its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme linked to inflammatory processes. In vitro studies have shown significant inhibition rates, indicating its potential for treating inflammatory conditions such as rheumatoid arthritis .
Case Studies and Research Findings
- In vitro Studies : Research indicates that PRX-08066 demonstrates potent inhibitory effects on mPGES-1 with an IC50 value in the nanomolar range (exact values vary by study). This suggests high efficacy in blocking the enzyme's activity, which could translate to reduced inflammation in vivo.
- Animal Models : In rodent models, PRX-08066 exhibited significant efficacy in reducing pain responses associated with inflammation. For instance, in LPS-induced hyperalgesia models, it showed a dose-dependent reduction in pain sensitivity, with effective dosage levels reported around 36.7 mg/kg .
- Selectivity Profile : The selectivity of PRX-08066 over other prostanoid synthases and COX enzymes was highlighted in studies, indicating a favorable pharmacological profile that minimizes potential side effects associated with non-selective NSAIDs .
Pharmacokinetics
The pharmacokinetic profile of PRX-08066 has also been evaluated:
Parameter | Value |
---|---|
Oral Bioavailability | Moderate |
CNS Penetration | Good |
Half-life | To be determined |
These properties suggest that PRX-08066 could be suitable for oral administration and may effectively penetrate the central nervous system, making it a candidate for treating both peripheral and central pain mechanisms.
特性
IUPAC Name |
5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5S/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZFHBNCRQMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235710 | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866206-54-4 | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866206-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PRX-08066 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866206544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRX-08066 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82SK298EBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PRX-08066?
A: PRX-08066 is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR). [, ] This means it binds to the 5-HT2BR and blocks the binding of serotonin and other agonists, preventing receptor activation.
Q2: What evidence suggests that PRX-08066 might be a potential therapeutic for pulmonary arterial hypertension (PAH)?
A2: Studies using a monocrotaline (MCT)-induced PAH rat model showed that PRX-08066 significantly attenuated several pathological features of PAH. These include:
- Reduced pulmonary artery pressure: Both 50 mg/kg and 100 mg/kg doses of PRX-08066 significantly reduced peak pulmonary artery pressure compared to untreated MCT control animals. []
- Improved right ventricular function: PRX-08066 (100 mg/kg) significantly improved right ventricular ejection fraction as assessed by cardiac MRI. []
- Reduced right ventricular hypertrophy: Treatment with PRX-08066 significantly reduced both RV/body weight and RV/(left ventricle + septum) ratios, indicating a reduction in right heart enlargement. []
- Decreased pulmonary vascular remodeling: PRX-08066 significantly reduced medial wall thickening and lumen occlusion in pulmonary arterioles, suggesting a protective effect against vascular remodeling. []
Q3: Has the binding site of PRX-08066 to the 5-HT2BR been investigated?
A: Yes, computational modeling studies have predicted the binding mode of PRX-08066 within the 5-HT2BR binding pocket. [] The model suggests key amino acid residues involved in binding, including V103 (2.53), L132 (3.29), V190 (4.60), and L347 (6.58). These residues are also thought to contribute to the selectivity of PRX-08066 for 5-HT2BR over the closely related 5-HT2A receptor. []
Q4: Are there other potential applications for PRX-08066 besides PAH?
A: While the research primarily focuses on PRX-08066's potential in PAH, its role as a 5-HT2BR antagonist opens avenues for exploring its effects in other areas. For instance, the expression of 5-HT2BR has been investigated in uveal melanoma, suggesting potential research directions related to this disease. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。